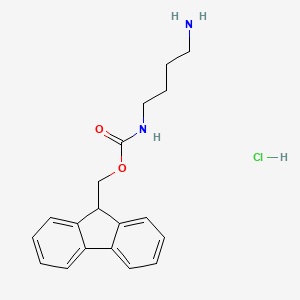

(9H-Fluoren-9-yl)methyl (4-Aminobutyl)carbamathydrochlorid

Übersicht

Beschreibung

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 321660-77-9 . It has a molecular weight of 346.86 and a molecular formula of C19H23ClN2O2 . It is a solid substance .

Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-dab hcl wird häufig in der festphasengebundenen Peptidsynthese (SPPS) verwendet. Es dient als Baustein für Peptide, wobei die Fmoc-Gruppe die Aminogruppe während der Kupplung von Aminosäureresten schützt . Die Fmoc-Gruppe wird später entfernt, um die sequentielle Addition von Aminosäuren zu ermöglichen. Dieses Verfahren ist entscheidend für die Herstellung synthetischer Peptide für therapeutische Zwecke, Forschung, einschließlich Krebsdiagnostik und -behandlung, Antibiotikaentwicklung, Epitopkartierung, Antikörperproduktion und Impfstoffdesign .

Arzneimittel-Abgabesysteme

Die Selbstassemblierungseigenschaften von Fmoc-modifizierten Aminosäuren, einschließlich Fmoc-dab hcl, machen sie für die Entwicklung von Arzneimittel-Abgabesystemen geeignet. Ihre inhärente Hydrophobizität und Aromatizität fördern die Assoziation von Bausteinen, die zur Herstellung von Nanofasern und Nanopartikeln für die gezielte Wirkstoffabgabe genutzt werden können .

Bio-Templating

Fmoc-dab hcl kann aufgrund seiner Selbstassemblierungseigenschaften in Bio-Templating-Anwendungen verwendet werden. Es kann Strukturen bilden, die als Vorlagen für die Synthese von Nanomaterialien dienen, die Anwendungen in verschiedenen Bereichen wie Elektronik, Photonik und Biomedizin haben .

Zellkultivierung

Im Bereich der Zellkultivierung trägt Fmoc-dab hcl zur Herstellung funktionaler Materialien bei, die die Zellanhaftung, Proliferation und Differenzierung beeinflussen können. Dies ist besonders nützlich in der Gewebezüchtung und regenerativen Medizin .

Katalytische Eigenschaften

Die Fähigkeit der Verbindung, geordnete Strukturen zu bilden, kann genutzt werden, um Katalysatoren für chemische Reaktionen zu erzeugen. Diese Katalysatoren können so konzipiert sein, dass sie bestimmte Funktionen haben und in einer Vielzahl von chemischen Prozessen eingesetzt werden können .

Therapeutische und antibiotische Eigenschaften

Fmoc-dab hcl-modifizierte Peptide haben sich in therapeutischen Anwendungen, einschließlich als Antibiotika, als vielversprechend erwiesen. Die Modifikation mit der Fmoc-Gruppe kann die Aktivität und Stabilität von Peptiden verbessern und sie in ihrer Funktion effektiver machen .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.

Mode of Action

The compound interacts with its target, the amine group, by forming a carbamate linkage. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride . The resulting fluorenylmethoxycarbonyl (Fmoc) carbamate protects the amine from unwanted reactions during peptide synthesis .

Pharmacokinetics

For example, it is known to have high gastrointestinal absorption and is a substrate for P-glycoprotein .

Action Environment

The action of “(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRHSAILHBJRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)